4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
Brand Name: Vulcanchem
CAS No.: 1223559-98-5
VCID: VC0037080
InChI: InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3
SMILES: CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C
Molecular Formula: C24H42Br2N2S2Si2
Molecular Weight: 638.712

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

CAS No.: 1223559-98-5

Cat. No.: VC0037080

Molecular Formula: C24H42Br2N2S2Si2

Molecular Weight: 638.712

* For research use only. Not for human or veterinary use.

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole - 1223559-98-5

Specification

CAS No. 1223559-98-5
Molecular Formula C24H42Br2N2S2Si2
Molecular Weight 638.712
IUPAC Name [4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane
Standard InChI InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3
Standard InChI Key HNWAYAXELMAWTB-UHFFFAOYSA-N
SMILES CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C

Introduction

Chemical Identity and Physical Properties

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a well-defined chemical entity with specific identifiers and physicochemical properties. The compound is classified as an organosulfur heterocycle with silicon-containing functional groups.

Chemical Identifiers

The compound can be uniquely identified through multiple chemical designation systems as outlined in Table 1.

Table 1: Chemical Identifiers of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Identifier TypeValue
CAS Registry Number1223559-98-5
Molecular FormulaC₂₄H₄₂Br₂N₂S₂Si₂
Molecular Weight638.71 g/mol
IUPAC Name[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane
Standard InChIKeyHNWAYAXELMAWTB-UHFFFAOYSA-N

Physical Properties

The compound is characterized by specific physical properties that determine its behavior in various chemical environments and applications. While detailed spectroscopic data is limited in the available literature, the compound's structural elements contribute to its distinct properties.

Structural Characteristics

The molecular architecture of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is defined by its bithiazole backbone with specific functional group attachments.

Core Structure

The compound features two thiazole rings joined through a carbon-carbon bond at their respective 5 and 5' positions. This bithiazole core provides a rigid, planar backbone that influences the compound's electronic and chemical properties.

Functional Groups

The functional group arrangement in 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole includes:

  • Two bromine atoms positioned at the 4 and 4' positions of the respective thiazole rings

  • Two triisopropylsilyl (TIPS) groups at the 2 and 2' positions

  • Thiazole nitrogen and sulfur atoms that contribute to the compound's electronic characteristics

This specific arrangement of functional groups creates an electron-rich system with distinct reactivity patterns.

Synthesis Methods

The synthesis of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole and related bithiazole compounds typically involves specialized coupling reactions and selective halogenation procedures.

Stille Coupling Approach

Similar bithiazole derivatives have been synthesized through Stille coupling reactions. For instance, related compound 4,5-dibromo-2′-(triisopropylsilyl)-2,5′-bithiazole (6) was synthesized by coupling 2,4,5-tribromothiazole (4) with 5-(tributylstannyl)-2-(triisopropylsilyl)thiazole (5) with a reported yield of 77%.

Protective Group Manipulation

The triisopropylsilyl groups in these compounds can be selectively removed under specific conditions. Research indicates that tetra-n-butylammonium fluoride (TBAF) in a 4:1 mixture of tetrahydrofuran (THF) and water effectively removes triisopropylsilyl protection from similar bithiazole compounds.

Halogenation Reactions

Selective halogenation of bithiazole cores can be achieved using appropriate halogenating agents. For related compounds, N-iodosuccinimide (NIS) with In(OTf)₃ catalyst in acetonitrile has been reported to achieve regioselective iodination at specific positions of bithiazole rings.

Chemical Reactivity

The reactivity profile of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is largely influenced by its functional groups and heterocyclic structure.

Halogen Dance Reactions

Research on similar bithiazole compounds demonstrates their ability to undergo halogen dance reactions when treated with strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). In these reactions, halogen atoms migrate within the molecular framework, offering pathways to access otherwise difficult-to-synthesize derivatives.

Silicon Group Reactivity

The triisopropylsilyl groups function as protective groups that can be selectively removed under specific conditions, typically using fluoride sources. This property enables sequential functionalization strategies in multistep synthesis pathways.

Applications in Organic Synthesis and Research

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole and related compounds have significant applications in advanced organic synthesis and materials science.

Building Block for Complex Molecules

The compound serves as a valuable building block for constructing more complex molecular frameworks, particularly those requiring precise control over electronic properties and structural orientation.

Coordination Chemistry

Bithiazole derivatives similar to 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole have demonstrated potential in coordination chemistry. Research indicates that bithiazole cores can function as ligands in metal complexes, although they generally exhibit weaker coordination properties compared to bipyridyl ligands.

Materials Science Applications

The unique structural and electronic properties of bithiazole derivatives make them candidates for applications in:

  • Organic electronics

  • Photovoltaic materials

  • Molecular sensors

  • Conductive polymers

The precise arrangement of functional groups in 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole allows for tailored modifications to achieve specific electronic and optical properties.

Research Developments and Future Directions

Recent scientific investigations involving bithiazole derivatives highlight the growing interest in these compounds for various applications.

Halogen Dance Reaction Studies

Research published in the Chemical and Pharmaceutical Bulletin (2024) has investigated long-range halogen dance reactions in 4,5-dihalogeno-bithiazoles, demonstrating that the C5-bromo group can migrate selectively to positions neighboring sulfur atoms in another thiazole ring when treated with lithium bis(trimethylsilyl)amide. These findings have implications for the potential reactivity of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole.

Coordination Chemistry Investigations

Studies on the coordination chemistry of bithiazole ligands, including brominated derivatives, have explored their potential in forming metal complexes. While these ligands generally exhibit weaker coordination properties than bipyridyl ligands in solution, they can form coordination complexes under specific conditions with high concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator